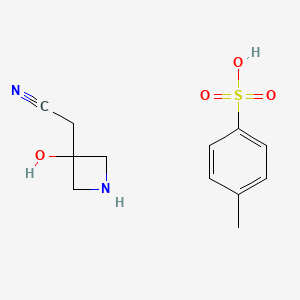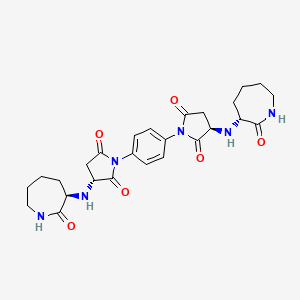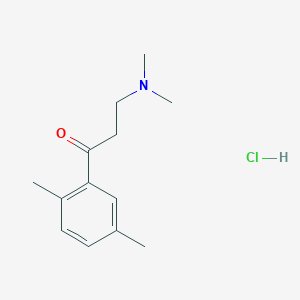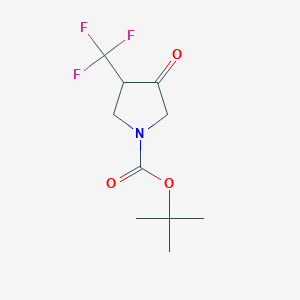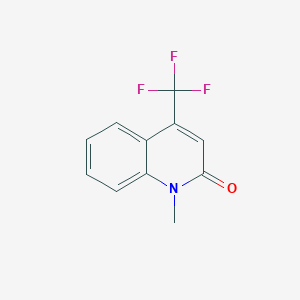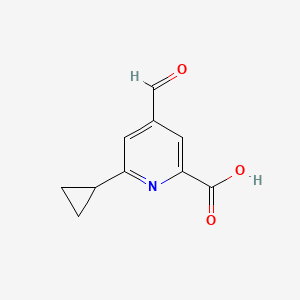![molecular formula C27H18F9N3O3 B13918269 1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with three trifluoromethyl aniline groups through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) typically involves multiple steps. One common method includes the reaction of 1,3,5-trihydroxybenzene with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
科学的研究の応用
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The ether linkages provide flexibility, enabling the compound to adopt conformations that facilitate binding to proteins and enzymes.
類似化合物との比較
Similar Compounds
- 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde
- 1,3,5-Tris(4-carboxyphenyl)benzene
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its reactivity compared to similar compounds. The ether linkages also contribute to its flexibility and potential for diverse applications.
特性
分子式 |
C27H18F9N3O3 |
|---|---|
分子量 |
603.4 g/mol |
IUPAC名 |
4-[3,5-bis[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C27H18F9N3O3/c28-25(29,30)19-7-13(37)1-4-22(19)40-16-10-17(41-23-5-2-14(38)8-20(23)26(31,32)33)12-18(11-16)42-24-6-3-15(39)9-21(24)27(34,35)36/h1-12H,37-39H2 |
InChIキー |
IHZUMPNXUUHJNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=CC(=CC(=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


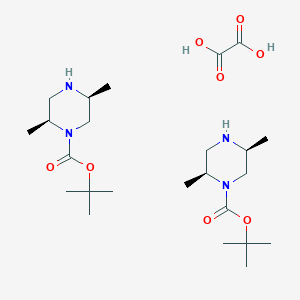
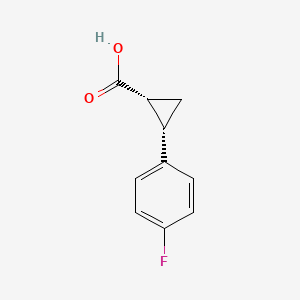
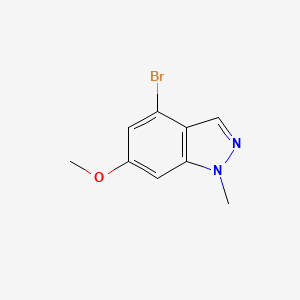
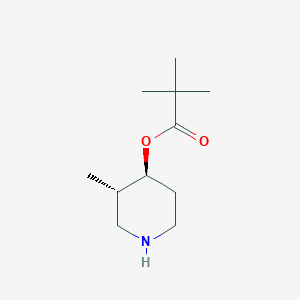
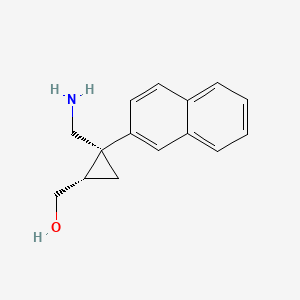
![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)

